
4-Chloro-4'-fluoro-3-nitrobenzophenone
Overview
Description
4-Chloro-4'-fluoro-3-nitrobenzophenone is a useful research compound. Its molecular formula is C13H7ClFNO3 and its molecular weight is 279.65 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-4'-fluoro-3-nitrobenzophenone (CFNB) is a chemical compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C13H7ClFNO3 and a molecular weight of approximately 279.65 g/mol, CFNB is characterized by the presence of chlorine, fluorine, and nitro functional groups. This article delves into the biological activity of CFNB, exploring its synthesis, applications, and relevant research findings.
Synthesis of this compound
The synthesis of CFNB typically involves several key reactions:
- Nitration : The introduction of the nitro group at the meta position of the benzophenone framework.
- Halogenation : The substitution of chlorine and fluorine atoms at specific positions on the aromatic rings.
- Recrystallization : Purification to obtain high-purity CFNB suitable for biological assays.
Antimicrobial Properties
Research indicates that CFNB exhibits significant antibacterial and antifungal properties. It has been studied for its effectiveness against various microbial strains, including:
- Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Fungi : Demonstrated activity against Candida albicans and other pathogenic fungi.
The Minimum Inhibitory Concentration (MIC) values for CFNB against these pathogens suggest that it may serve as a potential candidate for developing new antimicrobial agents.
Antiparasitic Activity
CFNB plays a crucial role as an intermediate in synthesizing anthelmintic agents such as Flubendazole, which is used to treat parasitic infections in animals. The presence of both halogen and nitro groups enhances its efficacy against various biological targets, making it a compound of interest in parasitology.
Anticancer Potential
Recent studies have highlighted the anticancer potential of CFNB. It has shown promising results in inhibiting tumor growth in various cancer models:
- In vitro studies : CFNB induced apoptosis in breast cancer cell lines by activating pathways related to cell cycle arrest.
- In vivo studies : Demonstrated antiangiogenic capacity by reducing vascular endothelial growth factor (VEGF) levels in models of human breast cancer (MDAMB-231).
Table: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of CFNB against multi-drug resistant bacterial strains, showing comparable efficacy to standard antibiotics.
- Anticancer Mechanism : Research conducted on breast cancer cell lines revealed that CFNB activates apoptosis pathways, leading to reduced cell viability and tumor growth inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 4-Chloro-4'-fluoro-3-nitrobenzophenone via Friedel-Crafts acylation?
The compound is synthesized by reacting 4-chloro-3-nitrobenzoyl chloride with fluorobenzene in the presence of aluminum chloride (AlCl₃) as a catalyst. Key steps include:
- Dissolving 4-chloro-3-nitrobenzoyl chloride in fluorobenzene and adding AlCl₃ under ice-cooled conditions.
- Stirring the mixture overnight at room temperature.
- Extracting the product with methylene chloride, followed by washing with sodium bicarbonate and water.
- Crystallizing the crude product from 2-propanol (yield: ~97.9°C melting point) .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns and purity via ¹H/¹³C NMR.
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., nitro, carbonyl) using absorption bands.
- X-ray Crystallography: Resolve molecular geometry and packing, as demonstrated in structurally related benzophenone derivatives .
- Melting Point Analysis: Validate purity (reported MP: 97.9°C) .
Q. How can impurities arising from incomplete nitration or chlorination be mitigated during synthesis?
- Use excess chlorinating/nitrating agents (e.g., HNO₃/H₂SO₄ for nitration) under controlled temperatures.
- Purify intermediates via column chromatography before proceeding to the acylation step.
- Recrystallize the final product multiple times from toluene or 2-propanol to remove unreacted starting materials .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the Friedel-Crafts acylation in synthesizing this compound?
The nitro group at the 3-position on the benzoyl chloride acts as a meta-directing group, favoring electrophilic substitution at the para position of fluorobenzene. Aluminum chloride enhances the electrophilicity of the acyl chloride by coordinating to the carbonyl oxygen, facilitating the formation of the acylium ion . Computational studies (e.g., DFT) could further elucidate electronic effects of substituents on reaction pathways.
Q. How can catalytic hydrogenation be optimized to reduce the nitro group in this compound to an amine?
- Use a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (1–3 atm) in methanol.
- Monitor reaction progress via TLC or HPLC to avoid over-reduction.
- Adjust pH post-reaction with hydrochloric acid to precipitate the amine product (reported MP: 199°C for 4-amino-4'-fluoro-3-nitrobenzophenone) .
Q. What challenges arise in analyzing photodegradation products of this compound under UV light?
- Chromatographic Separation: Use reverse-phase HPLC with a C18 column and UV detection to resolve nitroso or hydroxylamine intermediates.
- Mass Spectrometry (LC-MS): Identify degradation products via fragmentation patterns.
- Quantum Yield Calculations: Measure UV absorption coefficients to model degradation kinetics .
Q. How does the crystal packing of this compound influence its reactivity in solid-state reactions?
X-ray studies of analogous benzophenones reveal that intermolecular interactions (e.g., halogen bonding between Cl and O atoms) stabilize the crystal lattice. This can reduce solubility and slow reaction rates in solid-state syntheses. Grinding with catalytic additives (e.g., KF) may enhance reactivity .
Q. Applications in Pharmaceutical Research
Q. What role does this compound play in synthesizing bioactive molecules?
It serves as a precursor for amino derivatives (e.g., 4-amino-4'-fluoro-3-nitrobenzophenone), which are intermediates in antipsychotic or veterinary drug synthesis. For example, amine formation reactions with piperidine derivatives yield pharmacologically active scaffolds .
Q. How can computational methods predict the biological activity of derivatives?
- Docking Studies: Model interactions with target receptors (e.g., dopamine D₂ receptors) using software like AutoDock.
- QSAR Modeling: Correlate substituent electronic effects (e.g., nitro vs. amino groups) with bioactivity data .
Q. Data Contradictions and Validation
- Melting Point Variability: Reported MP values (e.g., 97.9°C) should be validated via differential scanning calorimetry (DSC) to ensure consistency across synthetic batches .
- Spectral Interpretation: Discrepancies in NMR/IR data may arise from solvent effects or impurities; cross-validate with high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO3/c14-11-6-3-9(7-12(11)16(18)19)13(17)8-1-4-10(15)5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMMQWOIAMKUOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185356 | |
Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31431-16-0 | |
Record name | (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31431-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-4'-fluoro-3-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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